2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole
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Overview
Description
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a sulfonyl azetidine and a methyl imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.
Introduction of the sulfonyl group: The azetidine ring is then reacted with a sulfonyl chloride derivative, such as 3-chloro-4-methoxybenzenesulfonyl chloride, under basic conditions to form the sulfonyl azetidine intermediate.
Attachment of the imidazole ring: The final step involves the reaction of the sulfonyl azetidine intermediate with 1-methylimidazole under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or modify specific functional groups, such as the sulfonyl group.
Substitution: Nucleophilic substitution reactions can be used to replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups can be used to modify surfaces or create new materials with specific properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- 4-Iodobenzoic acid
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to these similar compounds, 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole stands out due to its combination of a sulfonyl azetidine and a methyl imidazole
Properties
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O5S2/c1-17-6-5-16-14(17)24(19,20)11-8-18(9-11)25(21,22)10-3-4-13(23-2)12(15)7-10/h3-7,11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSYCYGFTJMLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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